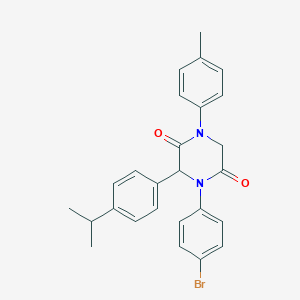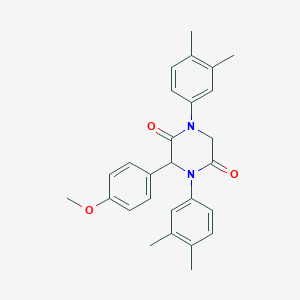
1,4-Bis(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione, commonly known as Temozolomide, is a chemotherapy drug used for the treatment of brain tumors, specifically glioblastoma multiforme. It belongs to the class of alkylating agents and is administered orally.
Mécanisme D'action
Temozolomide works by alkylating DNA, specifically at the O6 position of guanine, leading to DNA damage and ultimately cell death. It is a prodrug that is converted to its active form, MTIC (methyl triazeno imidazole carboxamide), in the liver.
Biochemical and Physiological Effects:
Temozolomide has been shown to have both cytotoxic and cytostatic effects on cancer cells. It can cause DNA damage and induce apoptosis, as well as inhibit DNA replication and cell division. In addition, it can cause myelosuppression, leading to a decrease in white blood cell count and increased risk of infection.
Avantages Et Limitations Des Expériences En Laboratoire
Temozolomide has the advantage of being able to cross the blood-brain barrier, making it a promising drug for the treatment of brain tumors. However, it has limitations in terms of its potential side effects, such as myelosuppression, and the development of resistance in cancer cells.
Orientations Futures
1. Investigating the use of temozolomide in combination with immunotherapy for the treatment of brain tumors.
2. Developing new formulations of temozolomide to improve its efficacy and reduce side effects.
3. Investigating the use of temozolomide in the treatment of other types of cancer.
4. Developing biomarkers to predict response to temozolomide therapy.
5. Investigating the role of temozolomide in the treatment of brain metastases from other types of cancer.
Méthodes De Synthèse
Temozolomide can be synthesized through a multi-step process involving the reaction of 3,4-dimethylbenzoyl chloride with 4-methoxyaniline, followed by cyclization with hydrazine hydrate and oxidation with tert-butyl hydroperoxide.
Applications De Recherche Scientifique
Temozolomide has been extensively studied for its efficacy in the treatment of brain tumors. It has been shown to cross the blood-brain barrier and target rapidly dividing cancer cells. In addition, it has been investigated for its potential use in combination therapies with other chemotherapy drugs and radiation therapy.
Propriétés
Formule moléculaire |
C27H28N2O3 |
|---|---|
Poids moléculaire |
428.5 g/mol |
Nom IUPAC |
1,4-bis(3,4-dimethylphenyl)-3-(4-methoxyphenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C27H28N2O3/c1-17-6-10-22(14-19(17)3)28-16-25(30)29(23-11-7-18(2)20(4)15-23)26(27(28)31)21-8-12-24(32-5)13-9-21/h6-15,26H,16H2,1-5H3 |
Clé InChI |
RIZLBOCTAFKXCN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=C(C=C3)OC)C4=CC(=C(C=C4)C)C)C |
SMILES canonique |
CC1=C(C=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=C(C=C3)OC)C4=CC(=C(C=C4)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[dimethyl-[4-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]butyl]azaniumyl]propyl-dimethyl-[4-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]butyl]azanium;tetraiodide](/img/structure/B242377.png)
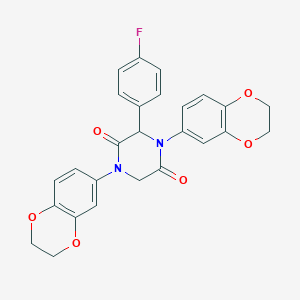



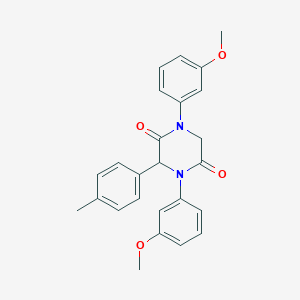
![3-[4-(Dimethylamino)phenyl]-1,4-bis(3-methoxyphenyl)-2,5-piperazinedione](/img/structure/B242387.png)
![1,4-Bis(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B242388.png)
![3-[4-(Dimethylamino)phenyl]-1,4-bis(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242389.png)
![3-[4-(Dimethylamino)phenyl]-4-(2,3-dimethylphenyl)-1-(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242392.png)
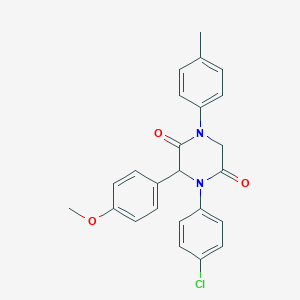

![4-(4-Ethoxyphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B242400.png)
